molecular formula C16H15N3O2 B2997407 Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate CAS No. 939241-52-8

Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate

Cat. No.: B2997407
CAS No.: 939241-52-8
M. Wt: 281.315
InChI Key: BQFRJZMGVAZOHN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds, characterized by a fusion of benzene and imidazole rings

Mechanism of Action

Target of Action

Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate is a derivative of benzimidazole . They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Therefore, the primary targets of this compound could be these metals and alloys.

Mode of Action

Benzimidazole derivatives, including this compound, act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . They generally protect the metal from corrosion by forming a film on the metal surface .

Biochemical Pathways

It is known that benzimidazole derivatives can interact with the metal surface to form a protective film, thereby inhibiting corrosion . This suggests that the compound may affect the electrochemical reactions occurring on the metal surface.

Pharmacokinetics

As a corrosion inhibitor, its bioavailability would primarily depend on its ability to form a protective film on the metal surface .

Result of Action

The primary result of the action of this compound is the inhibition of corrosion in metals and alloys . By forming a protective film on the metal surface, it reduces the rate of attack by the corrosive environment .

Action Environment

The efficacy and stability of this compound as a corrosion inhibitor are influenced by the environmental conditions. It has been reported to be effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Therefore, the compound’s action can be influenced by factors such as the pH and ionic strength of the environment.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate are not fully understood due to the limited research available. Benzimidazoles, the core structure of this compound, are known to interact with various enzymes and proteins . They can mimic properties of DNA bases, which may influence their interactions with biomolecules .

Cellular Effects

The specific cellular effects of this compound are currently unknown. Benzimidazoles have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antioxidant, anti-inflammatory, antidiabetic, and anticancer effects . These effects suggest that this compound may also influence various cellular processes.

Molecular Mechanism

The molecular mechanism of this compound is not well-studied. Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Benzimidazole derivatives have been used in medicine, suggesting that they may have dose-dependent effects .

Metabolic Pathways

The specific metabolic pathways involving this compound are not known. Acetate, a component of the compound, is a key biomolecule involved in various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate typically involves the following steps:

  • Benzimidazole Synthesis: The benzimidazole core can be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

  • Substitution Reaction: The 3-pyridyl group is introduced through a substitution reaction, where the pyridine derivative reacts with the benzimidazole core.

  • Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the benzimidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids or ketones.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other benzimidazole derivatives, such as 2-(2-(3-pyridyl)ethyl)indole and Ethyl 2-(3-bromo-2-pyridyl)acetate.

Properties

IUPAC Name

ethyl 2-(2-pyridin-3-ylbenzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-21-15(20)11-19-14-8-4-3-7-13(14)18-16(19)12-6-5-9-17-10-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFRJZMGVAZOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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